![molecular formula C8H7BrF2O2 B3275322 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene CAS No. 623148-02-7](/img/structure/B3275322.png)
5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene
Overview
Description
“5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene” is a chemical compound with the CAS Number: 623148-02-7 . It has a molecular weight of 253.04 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene” includes a benzene ring substituted with bromo, difluoro, and methoxymethoxy groups . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Material Applications
Synthesis of Biologically Active Compounds : The compound has been used in the total synthesis of biologically active natural products. For instance, it played a role in the synthesis of a complex natural product starting from a related bromo-dimethoxyphenyl compound (Akbaba et al., 2010).
Starting Material in Organometallic Synthesis : Bromo- and difluoro-substituted benzenes, like the one , are valuable starting materials for various organometallic syntheses. These compounds are used to create intermediates for further chemical reactions (Porwisiak & Schlosser, 1996).
Facile Synthesis of Isoindoles : Bromo-substituted benzenes are crucial in the synthesis of isoindoles, which have applications in pharmaceuticals and organic materials (Kuroda & Kobayashi, 2015).
Preparation of Photodynamic Therapy Agents : Some derivatives of bromo-difluoro-methoxy benzenes have been used in the preparation of compounds for photodynamic therapy, a treatment modality for certain types of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Incorporation into Polymeric Materials : Such compounds can be integrated into polymeric materials, altering their physical properties for specific applications, such as in the creation of low dielectric materials (Kubo et al., 2005).
Crystal Structure Studies : Bromo-difluoro-methoxy benzenes have been used in crystallography to understand molecular interactions and structure, contributing to material science and nanotechnology (Suchetan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(methoxymethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMZCMVJOMPLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.